

# Methanedithiol: A Comprehensive Technical Guide

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## Compound of Interest

Compound Name: *Methanedithiol*

Cat. No.: *B1605606*

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## Abstract

**Methanedithiol** ( $\text{CH}_2\text{S}_2$ ), also known as dimercaptomethane or dithiomethane, is the simplest geminal dithiol. This organosulfur compound, with the chemical formula  $\text{CH}_4\text{S}_2$ , is a colorless liquid characterized by a pungent odor.<sup>[1][2]</sup> While its high reactivity and instability have limited its widespread application, **methanedithiol** serves as a fundamental structure in understanding the chemistry of gem-dithiols. This guide provides a detailed overview of its chemical formula, structure, and known properties, including spectroscopic data and synthetic approaches.

## Chemical Formula and Structure

The chemical formula for **methanedithiol** is  $\text{CH}_4\text{S}_2$ .<sup>[3][4][5]</sup> Its structure consists of a central carbon atom bonded to two hydrogen atoms and two thiol (-SH) groups.

Molecular Identifiers:

- IUPAC Name: **Methanedithiol**<sup>[1]</sup>
- CAS Number: 6725-64-0<sup>[4]</sup>
- PubChem CID: 138818<sup>[1]</sup>
- SMILES: C(S)S<sup>[1]</sup>

## Molecular Geometry

While experimental data on the precise bond lengths and angles of **methanedithiol** are not readily available in the literature, computational studies on related small organosulfur molecules provide insights into its likely geometry. The carbon atom is  $sp^3$  hybridized, leading to a tetrahedral arrangement of its substituents.

Table 1: Key Physicochemical Properties of **Methanedithiol**

Property	Value	Reference(s)
Molecular Formula	$CH_4S_2$	[3][4][5]
Molecular Weight	80.18 g/mol	[1]
Appearance	Colorless liquid	[5]
Odor	Pungent	[1]
Boiling Point	58 °C (136 °F; 331 K)	[5]
Refractive Index ( $n_D$ )	1.581	[5]

## Synthesis and Reactivity

### Experimental Synthesis Protocol

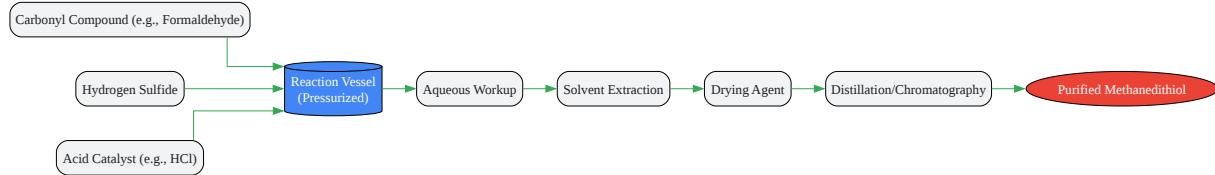
**Methanedithiol** is typically synthesized by the reaction of formaldehyde with hydrogen sulfide under pressure.[5]

Overall Reaction:



A detailed experimental protocol for the synthesis of gem-dithiols was described by Cairns, et al. (1952). While this reference does not provide a specific procedure for **methanedithiol**, the general approach for gem-dithiol synthesis involves the reaction of a carbonyl compound with hydrogen sulfide in the presence of an acid catalyst.

General Experimental Workflow for gem-Dithiol Synthesis:



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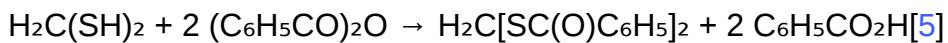
A generalized workflow for the synthesis of gem-dithiols.

## Reactivity and Stability

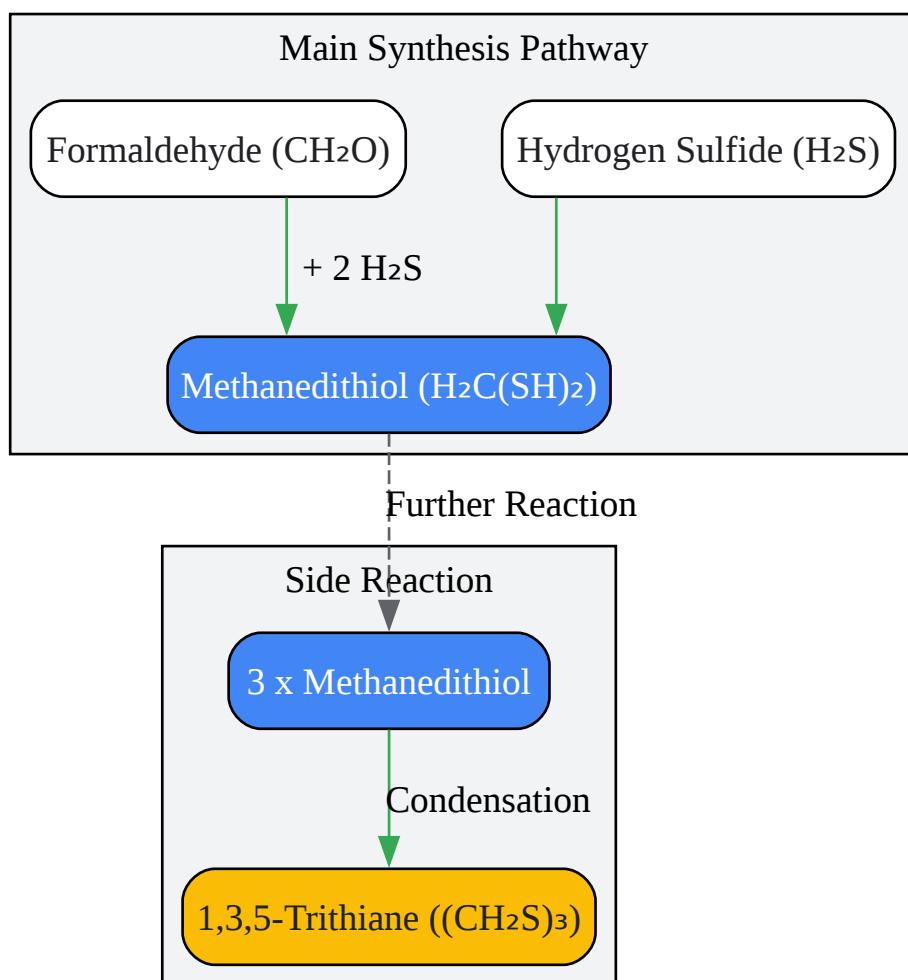
**Methanedithiol** is known to be unstable, which presents challenges for its isolation and characterization.[2] One of the key reactions it undergoes is the competing formation of the cyclic trimer, 1,3,5-trithiane.[5]



**Methanedithiol** can also react with acylating agents. For instance, it forms a solid dibenzoate derivative upon treatment with benzoic anhydride.[5]



Reaction Pathway for **Methanedithiol** Synthesis and Side Reaction:



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Synthesis of **methanedithiol** and its competing cyclization to 1,3,5-trithiane.

## Spectroscopic Data

Due to the instability of **methanedithiol**, obtaining and interpreting its spectroscopic data can be challenging. The following is a summary of available and expected spectroscopic characteristics.

## Mass Spectrometry

The mass spectrum of **methanedithiol** is available through databases such as PubChem. The fragmentation pattern would be expected to show a molecular ion peak (M<sup>+</sup>) at m/z = 80, corresponding to the molecular weight of the compound. Common fragmentation pathways for thiols include the loss of a hydrogen atom, an SH radical, or H<sub>2</sub>S.

## Infrared (IR) Spectroscopy

A vapor-phase IR spectrum of **methanedithiol** is available on PubChem.<sup>[1]</sup> The characteristic IR absorption bands for **methanedithiol** are expected in the following regions:

- S-H stretch: A weak to medium absorption band around 2550-2600 cm<sup>-1</sup>.
- C-H stretch: Absorption bands in the region of 2850-3000 cm<sup>-1</sup>.
- CH<sub>2</sub> scissoring: An absorption around 1400-1450 cm<sup>-1</sup>.
- C-S stretch: A weak absorption in the fingerprint region, typically around 600-800 cm<sup>-1</sup>.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental <sup>1</sup>H and <sup>13</sup>C NMR spectra for **methanedithiol** are not readily found in the literature. However, predicted chemical shifts can be estimated based on related structures.

- <sup>1</sup>H NMR: Two signals would be expected: a triplet for the S-H protons (due to coupling with the CH<sub>2</sub> group) and a quartet for the CH<sub>2</sub> protons (due to coupling with the two S-H protons). The chemical shift for the CH<sub>2</sub> protons is expected to be in the range of 3.5-4.5 ppm, while the SH proton signal would likely appear between 1.0 and 2.0 ppm.
- <sup>13</sup>C NMR: A single signal would be expected for the CH<sub>2</sub> carbon. Its chemical shift would likely be in the range of 20-40 ppm.

## Applications and Future Directions

The inherent instability of **methanedithiol** has limited its direct application in drug development and materials science. However, the gem-dithiol moiety is of interest in the design of prodrugs and chemical biology tools. For example, gem-dithiols can act as precursors for the controlled release of hydrogen sulfide (H<sub>2</sub>S), a key biological signaling molecule.<sup>[2]</sup> Further research into stabilizing the gem-dithiol functional group could unlock new therapeutic and industrial applications.

## Conclusion

**Methanedithiol** is a foundational molecule in the study of gem-dithiols. While its instability poses significant challenges to its handling and application, understanding its synthesis, reactivity, and spectroscopic properties is crucial for the development of more complex molecules containing the gem-dithiol motif. Future research focused on stabilizing this functional group will be key to unlocking its potential in various scientific fields.

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## References

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